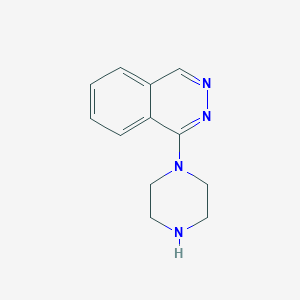

1-(Piperazin-1-yl)phthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-piperazin-1-ylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)9-14-15-12(11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWBPVWZCQJMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561901 | |

| Record name | 1-(Piperazin-1-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118306-90-4 | |

| Record name | 1-(Piperazin-1-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Phthalazine Heterocycles in Drug Discovery

The phthalazine (B143731) scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of numerous pharmaceuticals. sci-hub.sewisdomlib.org Its versatile nature allows for structural modifications that can significantly influence its biological activity. sci-hub.se Phthalazine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial activities. pharmainfo.inosf.ioresearchgate.net

The clinical success of drugs such as hydralazine (B1673433) for hypertension and azelastine (B1213491) for allergic rhinitis underscores the therapeutic potential of the phthalazine nucleus. pharmainfo.inresearchgate.net Furthermore, compounds like olaparib, a PARP inhibitor used in cancer therapy, and vatalanib (B1682193), a VEGFR inhibitor, feature the phthalazine core, highlighting its importance in modern drug design. pharmainfo.inresearchgate.net Researchers are continually drawn to this heterocycle due to its ability to serve as a versatile pharmacophore, a key structural component responsible for a drug's biological activity. sci-hub.sepharmainfo.in The ease of synthesis and the capacity to introduce diverse functional groups make phthalazine derivatives attractive candidates for the development of new and improved therapeutic agents. osf.ioresearchgate.net

Role of the Piperazine Moiety in Bioactive Compounds

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is another privileged scaffold in medicinal chemistry. researchgate.netmuseonaturalistico.itbohrium.com Its inclusion in a molecule can significantly enhance its pharmacological profile. ingentaconnect.comnih.gov The two nitrogen atoms in the piperazine ring provide opportunities for substitution, allowing for the fine-tuning of a compound's properties. ingentaconnect.com

One of the key advantages of incorporating a piperazine moiety is the improvement of pharmacokinetic properties, such as aqueous solubility and oral bioavailability. bohrium.comnih.gov The basic nature of the piperazine nitrogens can also facilitate interactions with biological targets through hydrogen bonding. researchgate.net This versatility has led to the widespread use of piperazine in a variety of therapeutic areas, including the development of antimicrobial, anticancer, antiviral, and antimalarial agents. ingentaconnect.comresearchgate.net The ability to modify the piperazine ring allows for the creation of derivatives with enhanced potency and selectivity. museonaturalistico.itingentaconnect.com

Mechanism of Action Studies of 1 Piperazin 1 Yl Phthalazine Analogs

Molecular Target Identification and Validation

Research into the mechanism of action of 1-(piperazin-1-yl)phthalazine analogs has identified several key molecular targets, primarily within the realm of protein kinases involved in cell signaling. A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis, the formation of new blood vessels. nih.govresearchgate.netekb.egtandfonline.com The inhibition of VEGFR-2 by these analogs suggests a potential anti-angiogenic mechanism, which is a critical approach in cancer therapy. nih.gov

In addition to VEGFR-2, other molecular targets have been identified for certain analogs. Some derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR), another tyrosine kinase that plays a significant role in cell proliferation and is often dysregulated in cancer. tandfonline.com Furthermore, Poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair, has also been identified as a target. researchgate.netvulcanchem.com The dual inhibition of multiple targets by a single compound can be advantageous in overcoming resistance mechanisms in diseases like cancer.

Interestingly, some studies have revealed that not all this compound analogs exert their effects through direct kinase inhibition. Certain derivatives have been identified as inhibitors of the Transforming Growth Factor-beta (TGFβ) signaling pathway through a non-receptor-kinase mechanism. nih.gov This indicates that the phthalazine (B143731) scaffold can be a versatile platform for developing inhibitors with diverse mechanisms of action.

Enzymatic Inhibition Profiling

The inhibitory activity of this compound analogs against their molecular targets has been quantified through enzymatic assays. These assays measure the concentration of the compound required to inhibit the enzymatic activity by 50% (IC50). The data reveals that the potency of these analogs can be significantly influenced by the nature of the substituents on the phthalazine and piperazine (B1678402) rings.

For instance, a series of biarylurea derivatives incorporating the this compound scaffold demonstrated significant inhibitory activity against VEGFR-2, with IC50 values in the low micromolar range. nih.gov Another study reported a potent 1-piperazinyl-4-phenylphthalazine derivative with an IC50 value of 350 nM against VEGFR-2. researchgate.net

| Compound Analog | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Biarylurea derivative 12b | VEGFR-2 | 4.4 | nih.gov |

| Biarylurea derivative 12c | VEGFR-2 | 2.7 | nih.gov |

| Biarylurea derivative 13c | VEGFR-2 | 2.5 | nih.gov |

| 1-Piperazinyl-4-phenylphthalazine derivative I | VEGFR-2 | 0.35 | researchgate.net |

| Compound 16k | VEGFR-2 | 0.35 ± 0.03 | researchgate.net |

| Compound 21d | VEGFR-2 | 0.40 ± 0.04 | researchgate.net |

| 1-Phenyl-4-(piperazin-1-yl)phthalazine (B2537081) | PARP-1 and Isocitrate Lyase | Dual inhibitor (specific IC50 not provided) | vulcanchem.com |

Cellular Pathway Perturbation Analyses (e.g., TGFβ-Smad Signaling)

Beyond direct enzyme inhibition, studies have investigated the broader impact of this compound analogs on cellular signaling pathways. A notable finding is the ability of certain analogs to inhibit the TGFβ-Smad signaling pathway. nih.gov The TGFβ pathway is a critical regulator of cell growth, differentiation, and immune responses, and its dysregulation is implicated in various diseases, including cancer and fibrosis.

One study identified a novel phthalazine scaffold that effectively blocks TGFβ signaling. nih.gov Importantly, this inhibition was found to occur without direct inhibition of the TGFβ type I receptor (TGFβRI) kinase. nih.gov This suggests a novel, non-receptor-based mechanism for impairing TGFβ signaling. The most promising compound from this study exhibited an IC50 of 0.11 µM in a cell-based TGFβ-Smad reporter assay and was shown to reduce the phosphorylation of Smad proteins, which are key downstream effectors of the pathway. nih.gov

In addition to the TGFβ pathway, some this compound analogs have been shown to perturb other cellular processes. For example, certain derivatives were found to induce cell cycle arrest at the S phase boundary and trigger apoptosis, or programmed cell death, in cancer cell lines. nih.govtandfonline.com

| Compound Analog | Cellular Pathway/Process | Observed Effect | Reference |

|---|---|---|---|

| Phthalazin-1-amine (8a) | TGFβ-Smad Signaling | Inhibition with IC50 of 10.04 µM | nih.gov |

| Compound 10p | TGFβ-Smad Signaling | Inhibition with IC50 of 0.11 µM | nih.gov |

| Compound 7b | Cell Cycle and Apoptosis | Induces cell cycle arrest at S phase and increases cleaved caspase-3 | nih.gov |

| Compound 13c | Cell Cycle | Induces cell cycle arrest at S phase | nih.gov |

| Compound 16a | Cell Cycle | Induces cell cycle arrest at S phase | nih.gov |

Binding Interactions with Receptor Active Sites

To understand the molecular basis of their inhibitory activity, molecular docking studies have been conducted to model the binding interactions of this compound analogs with the active sites of their target receptors. These computational studies provide valuable insights into the specific amino acid residues involved in the binding and help to rationalize the observed structure-activity relationships.

Similar docking studies have been performed for analogs targeting EGFR, illustrating how these compounds fit into the receptor's active site and interact with key residues. tandfonline.com The insights gained from these binding interaction studies are instrumental in the rational design of new, more potent, and selective inhibitors based on the this compound scaffold.

Structure Activity Relationship Sar Studies of 1 Piperazin 1 Yl Phthalazine Derivatives

Influence of Substituents on the Phthalazine (B143731) Core

The phthalazine core is a fundamental component of this class of compounds, and substitutions on this bicyclic aromatic system can significantly modulate biological activity. The nature, position, and size of substituents can influence the molecule's electronic properties, conformation, and ability to interact with target proteins.

Research into phthalazine-based compounds has shown that the phthalazinone moiety, a derivative of phthalazine, is a key feature for potent enzyme inhibition. For instance, in the development of PARP-1 inhibitors, the phthalazinone core is a recognized "kinase-privileged fragment". Modifications to this core are critical. One exploratory study identified 4-benzylphthalazin-1(2H)-one as a hit compound, which served as a starting point for further optimization. researchgate.net

Further studies on VEGFR-2 inhibitors have also highlighted the importance of the phthalazine structure. nih.gov The introduction of various substituents can enhance binding affinity to the enzyme's active site. For example, linking a 4-chloroaniline (B138754) moiety at position 1 of the phthalazine core has been explored as a strategy in designing vatalanib (B1682193) analogs. nih.gov The substitution pattern on the phthalazine ring system directly impacts the orientation of the molecule within the binding pocket of the target enzyme, thereby affecting its inhibitory potential.

Impact of Modifications on the Piperazine (B1678402) Ring

The piperazine ring is a versatile component that can be readily modified to fine-tune the pharmacological properties of the lead compound. nih.gov Its two nitrogen atoms provide sites for substitution, allowing for the introduction of various functional groups that can form crucial interactions with biological targets and improve pharmacokinetic profiles. nih.govresearchgate.net

In the context of 1-(piperazin-1-yl)phthalazine derivatives, modifications on the N-4 nitrogen of the piperazine ring are particularly important. Studies have shown that introducing aryl groups at this position can lead to potent biological activity. For instance, in the development of inhibitors for Equilibrative Nucleoside Transporters (ENTs), the presence of a fluorophenyl group on the piperazine ring was found to be essential for inhibitory effects. polyu.edu.hk The nature and substitution pattern of this aryl group can significantly influence potency and selectivity.

Furthermore, the rigidity and conformational flexibility of the piperazine ring itself are important. While the flexible piperazine ring is common, some studies have explored replacing it with more rigid structures to enhance binding affinity, suggesting that maintaining a specific orientation is key for activity. plos.org The introduction of bulky or charged groups on the piperazine ring can also alter solubility, cell permeability, and target engagement. researchgate.net For example, attaching substituted and unsubstituted benzene (B151609) sulfonyl groups to the piperazine nitrogen has been shown to produce varied affinity and potency for D2/D3 dopamine (B1211576) receptors in related scaffolds. researchgate.net

Role of Linker Chemistry in Conjugated Structures

In the design of PARP inhibitors, for instance, the length of an alkyl chain connecting the core structure to an aromatic ring was found to be related to the inhibitory activity. nih.gov Similarly, in designing dual PARP-1/HDAC-1 inhibitors, dithiocarbamate (B8719985) and hydroxamic acid fragments have been used as linkers to connect the phthalazinone core to zinc-binding groups, with the linker influencing the dual-target inhibitory activity. nih.gov

The chemical stability and reactivity of the linker are also paramount, especially in drug conjugates designed for targeted release. unimi.it Linkers can be designed to be stable in systemic circulation but cleavable under specific conditions found in the target microenvironment, such as changes in pH or the presence of certain enzymes. unimi.it For example, research into VEGFR-2 inhibitors has involved linking the phthalazine core to biarylamide or biarylurea moieties. nih.gov These linker-pharmacophore combinations were shown to have significant inhibitory activities. The synthesis of derivatives where the phthalazine core is connected via a propanoate linker to various amino acids has also been explored, creating dipeptides with potent cytotoxicity against cancer cells. nih.govrsc.org

Correlations between Structural Features and Specific Biological Activities (e.g., VEGFR-2, PARP-1 inhibition)

The systematic modification of the this compound scaffold has led to the identification of potent inhibitors of VEGFR-2 and PARP-1. The inhibitory activity, often quantified by the half-maximal inhibitory concentration (IC₅₀), is directly correlated with specific structural features.

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Several series of phthalazine derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov SAR studies have revealed that specific substitutions on both the phthalazine and piperazine moieties are crucial for high-affinity binding to the ATP-binding site of the VEGFR-2 kinase domain.

For example, a study of N‐substituted‐4‐phenylphthalazin‐1‐amine derivatives found that compound 7f was a more potent VEGFR-2 inhibitor than the reference drug sorafenib. researchgate.net Another study identified compounds 2g and 4a as the most potent derivatives against VEGFR-2 from a series of novel phthalazine compounds. nih.govrsc.orgresearchgate.net The data suggests that the nature of the substituent on the terminal phenyl ring plays a key role in determining inhibitory potency.

| Compound | Description | VEGFR-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Sorafenib (Reference) | Reference Drug | 0.10 | researchgate.net |

| 7a | Phthalazine Derivative | 0.11 | nih.gov |

| 7b | Phthalazine Derivative | 0.31 | nih.gov |

| 7f | N-substituted-4-phenylphthalazin-1-amine derivative | 0.08 | researchgate.net |

| 8b | Phthalazine Derivative | 0.91 | nih.gov |

| 8c | Phthalazine Derivative | 0.72 | nih.gov |

| 2g | Novel Phthalazine Derivative | 0.148 | rsc.org |

| 4a | Novel Phthalazine Derivative | 0.196 | rsc.org |

PARP-1 Inhibition: PARP-1 is an enzyme involved in DNA repair, and its inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Olaparib, a potent PARP inhibitor, features a phthalazinone core, highlighting the importance of this scaffold.

SAR studies on phthalazinone derivatives have demonstrated that modifications can lead to compounds with extremely high potency. For example, a series of novel phthalazinone derivatives, DLC-1 through DLC-6 , exhibited exceptional inhibitory activity against the PARP-1 enzyme, with IC₅₀ values below 0.2 nM. nih.gov Another study designed dual PARP-1/HDAC-1 inhibitors, where compound DLC-49 showed potent inhibition of both targets. nih.gov These findings underscore the direct relationship between the specific chemical substitutions on the phthalazine scaffold and the resulting biological activity.

| Compound | Description | PARP-1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Olaparib (Reference) | Reference Drug | 1.39 (0.139 µM) | researchgate.net |

| DLC-1 | Dithiocarboxylate-containing Phthalazinone | <0.2 | nih.gov |

| DLC-6 | Dithiocarboxylate-containing Phthalazinone | <0.2 | nih.gov |

| DLC-49 | Dual PARP-1/HDAC-1 Inhibitor | 0.53 | nih.gov |

| Compound 11c | Phthalazinone Derivative | 97 | researchgate.net |

| Compound 6 | AG014699 derivative | 3.5 | researchgate.net |

| Compound 7 | AG014699 derivative | 2.4 | researchgate.net |

Computational and in Silico Studies for 1 Piperazin 1 Yl Phthalazine Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interaction between a ligand, such as a derivative of 1-(piperazin-1-yl)phthalazine, and its protein target.

Molecular docking simulations have been extensively used to predict the binding affinity of this compound derivatives to various cancer-related protein targets. The binding affinity is often expressed as a docking score or binding energy, where a lower value typically indicates a more stable and potent ligand-protein complex.

For instance, in studies involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), various derivatives of this compound have been docked into the kinase active site. The binding affinities for some designed compounds have been shown to exceed that of the reference inhibitor, sorafenib. ajchem-b.com For example, certain hypothetical compounds designed from a this compound template achieved MolDock scores ranging from -159.014 to -169.245 Kcal/mol, compared to sorafenib's score of -144.289 Kcal/mol. ajchem-b.com Similarly, docking of phthalazine-piperazine-1,2,4-oxadiazole hybrids into the Epidermal Growth Factor Receptor (EGFR) has also been performed to predict their binding strength. tandfonline.com Studies on Poly(ADP-ribose) polymerase-1 (PARP-1) have also utilized docking to identify potent phthalazine-based inhibitors, with binding scores correlating with experimental inhibitory concentrations (IC₅₀). tandfonline.com

| Derivative Class | Target Protein | Binding Affinity (Docking Score) | Reference Compound | Reference Compound Score |

| Phthalazine (B143731) Derivatives | VEGFR-2 | -159.014 to -169.245 Kcal/mol (MolDock Score) | Sorafenib | -144.289 Kcal/mol |

| Phthalazine-Piperazine Hybrids | PARP-1 | Scores correspond with low IC₅₀ values | Doxorubicin | Not specified |

| Phthalazine-Piperazine-Oxadiazole | EGFR | Not specified | Erlotinib | Not specified |

Table 1: Examples of Predicted Binding Affinities for this compound Derivatives.

Beyond predicting binding energy, molecular docking provides a detailed view of the specific interactions between the ligand and the amino acid residues within the target's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for the ligand's inhibitory activity.

VEGFR-2: Docking studies of this compound derivatives into the VEGFR-2 active site (PDB code: 4ASD) reveal key interactions. nih.gov The phthalazine core and its substituents often form hydrogen bonds with crucial residues in the hinge region, such as Cys919. nih.gov Additional hydrogen bonds are frequently observed with the backbone of Asp1046 and the carboxylic acid group of Glu885, which are essential for anchoring the inhibitor in the ATP-binding pocket. nih.gov Potent inhibitors in this class have demonstrated binding modes that effectively mimic those of established VEGFR-2 inhibitors like sorafenib. nih.govresearchgate.net

PARP-1: For PARP-1, phthalazine derivatives have been identified as effective inhibitors. tandfonline.com Docking simulations confirm that these compounds fit within the enzyme's active site, forming essential binding interactions that contribute to their inhibitory mechanism. tandfonline.com The phthalazine core is a recognized scaffold for trapping PARP-1, a key mechanism for its anticancer effects. tandfonline.com One study noted that a 1-phenyl-4-(piperazin-1-yl)phthalazine (B2537081) derivative forms hydrogen bonds within the PARP-1 active site. vulcanchem.com

EGFR: In the case of EGFR (PDB ID: 4HJO), docking studies of phthalazine-piperazine hybrids have shown that potent compounds bind strongly within the receptor's active site. tandfonline.com The specific interactions often involve the core heterocyclic structure and its various substituents, which engage with key residues to inhibit kinase activity. tandfonline.com

| Target Protein | Key Interacting Residues | Type of Interaction |

| VEGFR-2 | Cys919, Glu885, Asp1046 | Hydrogen Bonding |

| PARP-1 | Not specified in detail | Hydrogen Bonding |

| EGFR | Not specified in detail | Strong binding interactions within the active site |

Table 2: Summary of Key Molecular Interactions for this compound Derivatives with Target Proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound derivatives, QSAR studies can be employed to predict the anticancer or enzyme inhibitory activity of newly designed compounds based on their physicochemical properties and structural features (descriptors).

Although specific QSAR models exclusively for this compound are not widely detailed in the provided context, the methodology is frequently applied to related phthalazine and piperazine-containing structures. tandfonline.com Such models help in identifying the key molecular fragments and properties (e.g., electronic, steric, and hydrophobic) that are critical for the desired biological effect, such as VEGFR-2 or EGFR inhibition. tandfonline.comnih.gov This information guides the synthesis of new derivatives with potentially enhanced potency and selectivity.

In Silico Pharmacokinetic and Pharmacodynamic (ADMET) Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial step in early-stage drug discovery to predict the pharmacokinetic and toxicity properties of a compound. Several studies on this compound derivatives have incorporated ADMET predictions to assess their drug-likeness. tandfonline.comrsc.orgresearchgate.net

Researchers use various software platforms, such as SWISS/ADME and pkCSM, to perform these predictions. tandfonline.comresearchgate.net For several series of phthalazine-piperazine hybrids, these in silico analyses have shown favorable profiles. tandfonline.comresearchgate.net Many potent compounds were predicted to adhere to established drug-likeness rules, including Lipinski's Rule of Five, as well as Veber's and Muegge's rules, without any deviations. tandfonline.comresearchgate.net These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to estimate oral bioavailability. Furthermore, some studies have shown that designed phthalazine derivatives possess welcoming ADMET properties with no major anticipated toxicity issues, comparing favorably to existing drugs like sorafenib. ajchem-b.comrsc.org

| ADMET Parameter | Prediction for Phthalazine Derivatives | Significance |

| Lipinski's Rule of Five | Generally compliant | Predicts good oral bioavailability |

| Veber's Rule | Generally compliant | Predicts good oral bioavailability |

| Muegge's Rule | Generally compliant | Defines drug-like chemical space |

| Toxicity | Predicted to have no serious toxicity | Indicates a potentially safe profile |

Table 3: Representative In Silico ADMET Profile for this compound Derivatives.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT studies on compounds similar to this compound provide deep insights into their intrinsic properties, such as molecular geometry, charge distribution, and chemical reactivity. tandfonline.comdntb.gov.ua

Key parameters derived from DFT calculations include:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. tandfonline.comdntb.gov.ua

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for understanding how the molecule will interact with biological targets. tandfonline.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions, revealing the stabilizing forces within the molecule. tandfonline.com

While specific DFT studies focusing solely on the parent this compound are not extensively documented in the search results, the application of DFT to similar heterocyclic compounds confirms its utility in elucidating the electronic characteristics that underpin their biological activity. tandfonline.comnih.gov

Preclinical Development and Therapeutic Potential

In vitro Efficacy and Selectivity against Cancer Cell Lines

Derivatives built upon the 1-(piperazin-1-yl)phthalazine framework have demonstrated potent cytotoxic activity against a wide array of human cancer cell lines. These compounds often target key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclin-dependent kinase 1 (CDK1). researchgate.netnih.gov

One study detailed the synthesis of phthalazine-piperazine-1,2,4-oxadiazole hybrids, with several compounds showing promising activity against breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines. tandfonline.com Notably, compound 4d from this series exhibited greater potency than the standard chemotherapeutic agent Etoposide against the MCF-7 cell line. tandfonline.com Similarly, a series of phthalazine-piperazine-pyrazole conjugates showed significant anticancer activity. researchgate.net Compound 5i from this group was found to have comparable activity to Etoposide against MCF-7, A549, and DU-145 cell lines. researchgate.net

Further research into 1-piperazinyl-4-benzylphthalazine derivatives identified compounds with potent activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, which are known to overexpress CDK1. nih.gov Specifically, compounds 8g , 10d , and 10h displayed sub-micromolar IC₅₀ values against MDA-PATC53 and PL45 pancreatic cancer cells. nih.gov These compounds were also found to be potent and selective inhibitors of the CDK1 enzyme, while showing weak effects on other kinases. nih.gov

The anti-proliferative activity of 1,4-disubstituted phthalazine (B143731) derivatives has also been evaluated, with several compounds containing the piperazine (B1678402) moiety showing potent cytotoxicity against the human breast cancer cell line MCF-7. cu.edu.eg The mechanism of action for many of these derivatives is linked to the inhibition of critical kinases like VEGFR-2, which is crucial for angiogenesis. researchgate.netnih.gov For instance, certain 1-piperazinylphthalazine derivatives were identified as potent VEGFR-2 inhibitors with IC₅₀ values in the sub-micromolar range. researchgate.net

Table 1: In vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. Drug | Source |

|---|---|---|---|---|---|

| Hybrid 4d | MCF-7 (Breast) | 0.90 ± 0.02 | Etoposide | 0.92 | tandfonline.com |

| Hybrid 4d | A549 (Lung) | 1.40 ± 0.06 | Etoposide | - | tandfonline.com |

| Hybrid 4d | DU-145 (Prostate) | 2.16 ± 0.02 | Etoposide | - | tandfonline.com |

| Conjugate 26 | MCF-7 (Breast) | 0.96 | Etoposide | - | researchgate.net |

| Conjugate 26 | A549 (Lung) | 1.40 | Etoposide | - | researchgate.net |

| Conjugate 26 | DU-145 (Prostate) | 2.16 | Etoposide | - | researchgate.net |

| Derivative 8g | MDA-PATC53 (Pancreas) | 0.51 | - | - | nih.gov |

| Derivative 8g | PL45 (Pancreas) | 0.74 | - | - | nih.gov |

| Derivative 10d | MDA-PATC53 (Pancreas) | 0.88 | - | - | nih.gov |

| Derivative 10d | PL45 (Pancreas) | 1.14 | - | - | nih.gov |

| Derivative 10h | MDA-PATC53 (Pancreas) | 0.73 | - | - | nih.gov |

| Derivative 10h | PL45 (Pancreas) | 1.00 | - | - | nih.gov |

| Compound 3a | MCF-7 (Breast) | 1.4 | - | - | cu.edu.eg |

| Compound 3g | MCF-7 (Breast) | 2.3 | - | - | cu.edu.eg |

| Compound 3i | MCF-7 (Breast) | 1.8 | - | - | cu.edu.eg |

In vivo Efficacy Studies in Animal Models

The promising in vitro results of phthalazine derivatives have led to their evaluation in animal models of cancer. One study investigated the in vivo anticancer activity of certain phthalazine derivatives against hepatocellular carcinoma. researchgate.net The results indicated that compounds 10 and 16 showed significant efficacy, with IC₅₀ values of 7.25 μg/mL and 7.5 μg/mL, respectively, which were comparable to the standard drug cisplatin (B142131) (IC₅₀ 9.0 μg/mL). researchgate.net

While direct in vivo studies on the parent compound "this compound" are limited in the reviewed literature, studies on closely related structures highlight the potential of this chemical class. For example, a quinazoline (B50416) derivative, which shares structural similarities, was efficacious in a HepG2 human tumor xenograft model in mice. ekb.eg Furthermore, piperazine-linked bisbenzamidine compounds, though developed for Pneumocystis pneumonia, demonstrated that compounds highly active in vitro were also predictive of efficacy in mouse models, a principle that strengthens the rationale for advancing anticancer piperazine derivatives to in vivo testing. nih.gov

Investigation of Selectivity Against Normal Cells

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target tumor cells while sparing normal, healthy cells. cu.edu.eg Several studies on this compound derivatives have specifically addressed this. For instance, the highly potent phthalazine-piperazine-1,2,4-oxadiazole hybrids (4d, 4e, 4c, and 4h ) were evaluated for their effect on the normal breast cell line MCF-10A. tandfonline.com These compounds did not show significant cytotoxicity, with IC₅₀ values exceeding 97.74 µM. tandfonline.com

Similarly, another study found that three potent phthalazine-piperazine-pyrazole conjugates (5i, 5j, and 5l ) showed no apparent cytotoxicity against the MCF-10A normal breast cell line, with IC₅₀ values above 78 μM. researchgate.net Research on other piperazine derivatives has also reported a favorable selectivity profile, where the compounds were two to four times less cytotoxic to noncancerous breast cell lines (184B5 and MCF 10A) compared to cancerous ones. unimi.it This selectivity is a key indicator of a potentially wider therapeutic window and reduced side effects, making these compounds promising candidates for further development.

Table 2: Cytotoxicity of Selected Phthalazine Derivatives against Normal Cells

| Compound(s) | Normal Cell Line | Cytotoxicity (IC₅₀) | Source |

|---|---|---|---|

| 4d, 4e, 4c, 4h | MCF-10A (Breast) | > 97.74 µM | tandfonline.com |

| 5i, 5j, 5l | MCF-10A (Breast) | > 78 µM | researchgate.net |

| Thiouracil amide derivatives | MCF 10A (Breast) | 2-3 times less cytotoxic than against cancer cells | unimi.it |

Potential for Clinical Translation

The translation of a preclinical candidate into a clinical drug depends on a variety of factors, including efficacy, safety, and favorable pharmacokinetic properties. Several phthalazine derivatives have shown promise in these areas. The well-established phthalazine derivative Vatalanib (B1682193) is a VEGFR inhibitor that reached Phase III clinical trials for metastatic colorectal cancer. cu.edu.eg Another related compound, Telatinib, an inhibitor of VEGFR-2 and VEGFR-3, is also in clinical trials for gastric and colorectal cancer. nih.gov Zopolrestat, a phthalazinone derivative, has also been evaluated in clinical studies. nih.gov

These examples demonstrate that the phthalazine core is a viable scaffold for developing clinically successful drugs. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on some of the newer phthalazine-piperazine hybrids have predicted good pharmacokinetic profiles, with many compounds adhering to Lipinski, Veber, and Muegge rules for drug-likeness. tandfonline.com The proven clinical track record of related compounds, combined with the promising preclinical data of new derivatives, supports the potential for clinical translation of this class of molecules.

Drug Repurposing Considerations for Phthalazine Derivatives

Drug repurposing, the process of identifying new uses for existing drugs, offers an accelerated path to regulatory approval. mdpi.com The phthalazine and piperazine moieties are present in a wide range of approved drugs for various conditions, suggesting that derivatives of this compound could be repurposed for indications beyond cancer. osf.ioresearchgate.net

The diverse pharmacological activities reported for phthalazine derivatives include anti-inflammatory, antimicrobial, antiviral, antidiabetic, and antihypertensive effects. researchgate.netosf.ioresearchgate.net For instance, the phthalazine derivative Azelastine (B1213491) is an established antihistamine. nih.gov Recent studies have also explored the potential of phthalazine derivatives as antifungal agents, where they were found to act synergistically with existing azole drugs against resistant Candida species. mdpi.com The broad biological activity spectrum of the phthalazine scaffold makes it an attractive candidate for drug repurposing efforts, potentially leading to faster development timelines for new therapies for a variety of diseases. osf.io

Challenges and Future Research Directions

Optimization of Potency and Selectivity

A primary challenge in the development of 1-(piperazin-1-yl)phthalazine derivatives is the continuous need to optimize their potency and selectivity towards specific biological targets. Many compounds based on this scaffold exhibit broad-spectrum activity, which can be advantageous but may also lead to off-target effects.

Future research will concentrate on:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand how different substituents on the phthalazine (B143731) and piperazine (B1678402) rings influence biological activity. nih.gov For instance, research has shown that substitutions at various positions can significantly alter a compound's inhibitory activity against specific kinases like VEGFR-2. nih.govekb.eg

Target-Specific Design: Efforts are being directed towards designing derivatives that are highly selective for a single target or a specific family of targets. This can be achieved through computational modeling and structure-based drug design to predict binding interactions and guide synthetic efforts. acs.org

Introduction of Novel Moieties: Incorporating different chemical groups can modulate the electronic and steric properties of the molecule, leading to enhanced potency and selectivity. For example, the addition of a biarylamide or biarylurea tail has been explored to improve anti-proliferative activity. nih.govekb.eg

Addressing Resistance Mechanisms

As with many therapeutic agents, the development of resistance is a significant concern for drugs containing the this compound core. rsc.org Cancer cells, in particular, can develop mechanisms to evade the effects of these drugs over time.

Future research in this area includes:

Understanding Resistance Pathways: Investigating the molecular mechanisms by which cells become resistant to these compounds is essential. This could involve genetic mutations in the target protein or the activation of alternative signaling pathways.

Development of Second-Generation Inhibitors: Designing new derivatives that can overcome known resistance mutations is a key strategy. This may involve creating compounds that bind to different sites on the target protein or that are unaffected by the resistance-conferring mutations.

Combination Therapies: Exploring the use of this compound derivatives in combination with other drugs can be an effective way to combat resistance. rsc.org This approach can target multiple pathways simultaneously, making it more difficult for resistance to emerge.

Development of Novel Synthetic Pathways

The efficient and cost-effective synthesis of this compound and its derivatives is crucial for both research and potential commercialization. While established synthetic routes exist, there is always room for improvement. cu.edu.egnih.gov

Future research will focus on:

Greener Chemistry Approaches: Developing more environmentally friendly synthetic methods that reduce waste and use less hazardous reagents is a growing area of interest.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel can significantly improve efficiency and reduce purification steps. tandfonline.com

Catalytic Methods: The use of novel catalysts, such as copper-catalyzed methods, can facilitate the synthesis of complex derivatives with high yields and selectivity. mdpi.com For example, the reaction of 1-chlorophthalazines with the appropriate piperazine derivative is a common and effective method. nih.govekb.eg

Exploration of Additional Therapeutic Applications

While the primary focus for this compound derivatives has been in oncology, their versatile structure suggests potential for a broader range of therapeutic applications. osf.iopharmainfo.in

Future research directions include:

Neurodegenerative Diseases: The ability of some derivatives to penetrate the brain makes them interesting candidates for treating neurological disorders. acs.orgsemanticscholar.org

Inflammatory Diseases: Given the role of certain kinases in inflammatory processes, derivatives of this scaffold could be explored as anti-inflammatory agents.

Infectious Diseases: The piperazine moiety is present in a number of antibacterial and antifungal agents, suggesting that this compound derivatives could be developed to combat microbial infections. researchgate.net Some research has also explored their potential as antimalarial and anti-dengue virus agents. osf.ionih.gov

Complement Pathway Inhibition: Recent studies have identified 1-aminophthalazine derivatives as potent inhibitors of C1s in the complement pathway, suggesting applications in complement-mediated diseases. acs.orgsemanticscholar.org

Advanced Preclinical and Translational Research

Bridging the gap between promising laboratory findings and clinical application requires extensive preclinical and translational research.

Future efforts in this area will involve:

In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease is a critical step to evaluate their efficacy and safety before human trials.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed analysis of how the body absorbs, distributes, metabolizes, and excretes these compounds (pharmacokinetics) and their effects on the body (pharmacodynamics) is essential for determining appropriate dosing and treatment schedules. nih.gov

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these compounds would enable a more personalized medicine approach.

Q & A

Basic: What are the optimized synthetic routes for 1-(Piperazin-1-yl)phthalazine, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution between phthalazine derivatives and piperazine. For example, 1-chlorophthalazine reacts with piperazine under reflux in dry toluene or ethanol, yielding the target compound. Key intermediates (e.g., hydrazone derivatives) are synthesized via condensation of hydralazine with ketones or aldehydes (e.g., 2-acetylpyridine) . Characterization employs ¹H/¹³C NMR for structural confirmation, FT-IR for functional group analysis, and X-ray crystallography to resolve stereochemistry . Yield optimization requires inert atmospheres (N₂/Ar) and catalytic bases like triethylamine .

Basic: Which analytical techniques are critical for confirming the molecular structure of this compound derivatives?

- X-ray crystallography resolves bond angles, torsion angles, and supramolecular interactions (e.g., hydrogen bonding in Ni(II) complexes) .

- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and piperazine ring conformations .

- Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 300.05 for ethyl 4-(4-methylphthalazin-1-yl)piperazine-1-carboxylate) .

- Elemental analysis validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced: How does this compound inhibit enzymes like KRAS G12C or topoisomerase II?

The phthalazine-piperazine scaffold acts as a pharmacophore for enzyme inhibition:

- KRAS G12C inhibition : The phthalazine core covalently binds to cysteine residues in KRAS (PDB: 6PGO), disrupting GTPase activity .

- Topoisomerase II inhibition : Substituents on the piperazine ring (e.g., fluoroaryl groups) intercalate DNA, inducing double-strand breaks. In silico docking (AutoDock Vina) shows binding affinities ≤−8.5 kcal/mol .

- Dose-response assays (e.g., IC₅₀ = 2.1 µM against MCF-7 cells) correlate with electron-withdrawing substituents enhancing activity .

Advanced: What computational strategies are used to design this compound derivatives with improved binding affinity?

- Molecular docking (e.g., Glide, GOLD) predicts interactions with target proteins (e.g., RANKL for osteoclastogenesis inhibition). The phthalazine moiety occupies hydrophobic pockets, while piperazine forms hydrogen bonds .

- QSAR models link electronic parameters (e.g., Hammett σ values) to anticancer activity. Derivatives with 4-tolyl or 2-fluorophenyl groups show enhanced logP and membrane permeability .

- MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: How do structural modifications impact the anticancer activity of this compound derivatives?

- Piperazine substituents : Bulky groups (e.g., phenyl, pyridinyl) improve DNA intercalation but reduce solubility. Methyl groups on phthalazine enhance lipophilicity (logP = 2.8 vs. 1.5 for unsubstituted analogs) .

- Hybrid derivatives : Coupling with sulfonamide or indole moieties (e.g., PRAN series) increases selectivity for tyrosine kinases (e.g., VEGFR2, IC₅₀ = 0.7 µM) .

- Metal complexes : Ni(II) or Cu(II) complexes exhibit dual antifungal and anticancer activity (e.g., MIC = 12.5 µg/mL against Candida albicans) .

Advanced: How can discrepancies between in vitro and in vivo anti-onchocercal activity be resolved?

- In vitro assays (e.g., microfilarial motility inhibition) may overestimate efficacy due to simplified conditions. Ex vivo models using bovine Onchocerca show reduced potency (EC₅₀ = 50 µM vs. 10 µM in vitro) .

- Pharmacokinetic optimization : Prodrug strategies (e.g., esterification) improve bioavailability. Piperazine methylation reduces hepatic first-pass metabolism .

- Contradictory data analysis : Meta-analyses of dose-response curves and species-specific differences (e.g., O. volvulus vs. L. loa) are critical .

Advanced: What role do transition metal complexes play in enhancing biological activity?

- Coordination chemistry : Ni(II) complexes with hydrazone ligands exhibit planar geometries, enhancing DNA binding via intercalation (Kₐ = 1.2 × 10⁵ M⁻¹) .

- Synergistic effects : Cu(II) complexes generate ROS, inducing apoptosis in cancer cells (e.g., 80% ROS increase in HepG2 cells at 10 µM) .

- Validation : Comparative studies of free ligands vs. metal complexes show 3–5× higher activity in antifilarial models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.